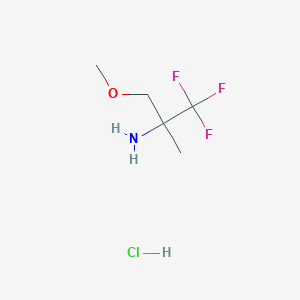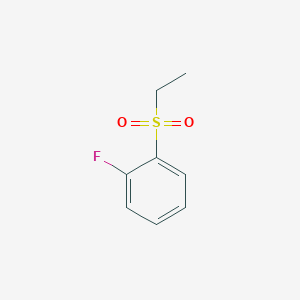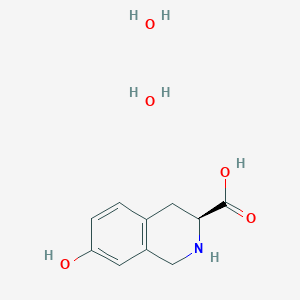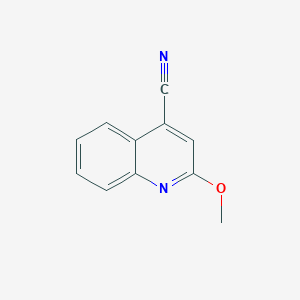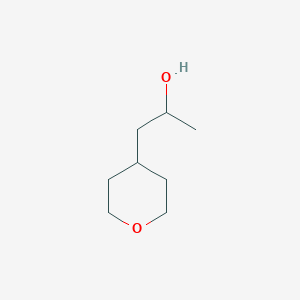
1-(Oxan-4-yl)propan-2-ol
Übersicht
Beschreibung
“1-(Oxan-4-yl)propan-2-ol” is a chemical compound with the CAS Number: 1251385-18-8 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 1-tetrahydro-2H-pyran-4-yl-2-propanol .
Molecular Structure Analysis
The InChI code for “1-(Oxan-4-yl)propan-2-ol” is 1S/C8H16O2/c1-7(9)6-8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(Oxan-4-yl)propan-2-ol” is a liquid at normal conditions . It has a molecular weight of 144.21 . The storage temperature is 4 degrees .Wissenschaftliche Forschungsanwendungen
Volatomics in Disease Diagnosis
Research into volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota has opened up innovative avenues in non-invasive diagnostics. Compounds like propan-1-ol have been identified as potential biomarkers for diseases like inflammatory bowel disease (IBD) through breath and fecal analysis, demonstrating the utility of VOCs in personalized medicine. Similar compounds, including "1-(Oxan-4-yl)propan-2-ol," could potentially contribute to this field by serving as biomarkers for various conditions, due to their volatile nature and production by biological processes (Van Malderen et al., 2020).
Synthesis and Pharmacology of Oxadiazole Derivatives
Oxadiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, have been highlighted for their diverse pharmacological activities. The structural features of oxadiazole compounds enable effective interactions with biomacromolecules, leading to a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects. Given the structural similarity, "1-(Oxan-4-yl)propan-2-ol" could be a precursor or a fragment in the synthesis of oxadiazole derivatives, suggesting potential applications in the development of new pharmacological agents (Wang et al., 2022).
Metal-Ion Sensing and Photoluminescence
Compounds featuring oxadiazole and similar heterocyclic rings have been explored for their potential in creating chemosensors, particularly for metal-ion detection. These applications leverage the photoluminescent properties of such compounds, which are promising for developing new materials for optical electronics and sensing technologies. The presence of oxygen and potentially reactive sites in "1-(Oxan-4-yl)propan-2-ol" could make it a candidate for investigations into its photoluminescent properties or its use in the development of chemosensors for environmental monitoring and analytical chemistry (Sharma et al., 2022).
Environmental Implications and VOCs
The study of short-chain oxygenated volatile organic compounds (VOCs), such as alcohols, ketones, and aldehydes, highlights their roles in plant physiology, ecology, and atmospheric chemistry. These compounds are involved in plant defense mechanisms, signaling, and atmospheric reactions leading to aerosol formation and ozone production. Research into similar compounds, including "1-(Oxan-4-yl)propan-2-ol," could provide insights into their environmental impact, biogenic sources, and roles in atmospheric chemistry, contributing to a better understanding of air quality and plant-environment interactions (Seco et al., 2007).
Safety And Hazards
The safety information for “1-(Oxan-4-yl)propan-2-ol” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)6-8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVIBFPECAKLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



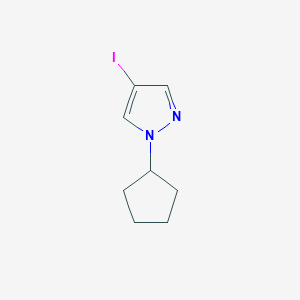
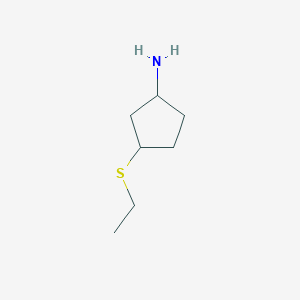
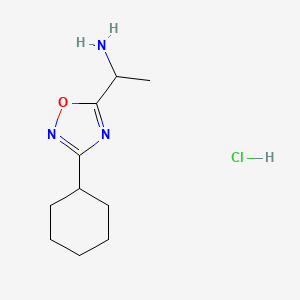
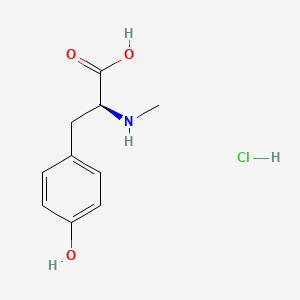
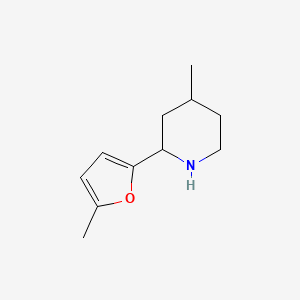
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)
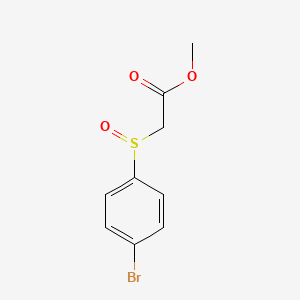
![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)
